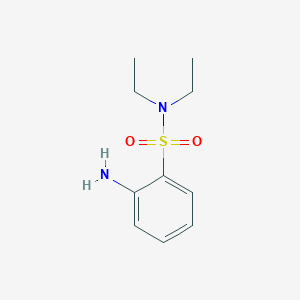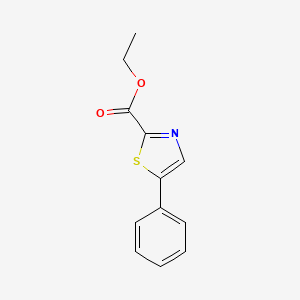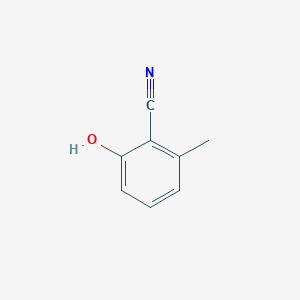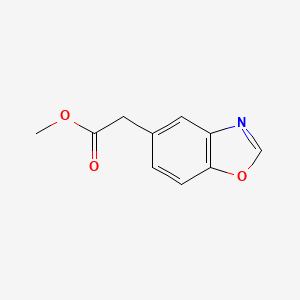
Methyl 2-(1,3-benzoxazol-5-yl)acetate
Overview
Description
Methyl 2-(1,3-benzoxazol-5-yl)acetate is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . It is a derivative of benzoxazole, a bicyclic compound that has significant importance in synthetic organic chemistry, medicinal chemistry, and industrial applications . Benzoxazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties .
Preparation Methods
The synthesis of Methyl 2-(1,3-benzoxazol-5-yl)acetate typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of various catalysts and reaction conditions . One common method involves the use of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania-alumina mixed oxide as a catalyst at 50°C . This method is known for its high yield, good atom economy, and eco-friendliness, although it requires a long reaction time (18-48 hours) .
Chemical Reactions Analysis
Methyl 2-(1,3-benzoxazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It undergoes substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzoxazole ring. Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(1,3-benzoxazol-5-yl)acetate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(1,3-benzoxazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways depend on the specific derivative and its application. For example, some benzoxazole derivatives inhibit microbial growth by targeting bacterial enzymes, while others exert anticancer effects by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Methyl 2-(1,3-benzoxazol-5-yl)acetate can be compared with other benzoxazole derivatives, such as:
3-(2-Benzoxazol-5-yl)alanine: Known for its antimicrobial and anticancer properties.
Benzoxazole-2-thiol: Exhibits significant antioxidant and anti-inflammatory activities.
2-Substituted benzoxazoles: These compounds have a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects. The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in synthetic applications.
Properties
IUPAC Name |
methyl 2-(1,3-benzoxazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)5-7-2-3-9-8(4-7)11-6-14-9/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUQPSOUPSUZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585919 | |
| Record name | Methyl (1,3-benzoxazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97479-79-3 | |
| Record name | Methyl (1,3-benzoxazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]](/img/structure/B1316460.png)
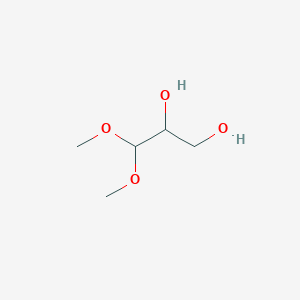

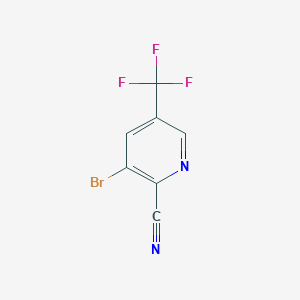

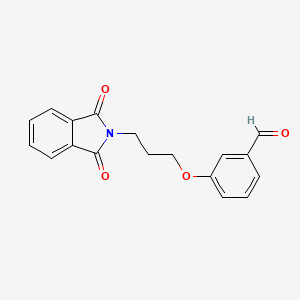
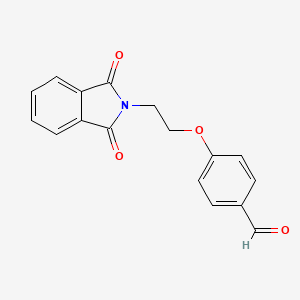

![3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride](/img/structure/B1316479.png)

